molecular formula C12H17NO B14806229 (1S,2S,4S)-4-Amino-2-benzylcyclopentan-1-ol

(1S,2S,4S)-4-Amino-2-benzylcyclopentan-1-ol

Cat. No.: B14806229
M. Wt: 191.27 g/mol
InChI Key: FMPSRPKYBHQTGS-SRVKXCTJSA-N
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Description

(1S,2S,4S)-4-amino-2-benzyl-cyclopentanol is a chiral compound with a unique structure that includes an amino group, a benzyl group, and a cyclopentanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S)-4-amino-2-benzyl-cyclopentanol typically involves stereoselective methods to ensure the correct configuration of the chiral centers One common approach is the use of chiral pool synthesis, where a chiral starting material is used to guide the formation of the desired stereochemistry

Industrial Production Methods

Industrial production of (1S,2S,4S)-4-amino-2-benzyl-cyclopentanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the desired stereoisomer, as well as the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S)-4-amino-2-benzyl-cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.

Scientific Research Applications

(1S,2S,4S)-4-amino-2-benzyl-cyclopentanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1S,2S,4S)-4-amino-2-benzyl-cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,4S)-1,2,4-trimethylcyclohexane: Another chiral cyclohexane derivative with different functional groups.

    (1S,2S,4S)-β-elemene: A sesquiterpene with a similar chiral configuration but different functional groups and applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1S,2S,4S)-4-amino-2-benzylcyclopentan-1-ol

InChI

InChI=1S/C12H17NO/c13-11-7-10(12(14)8-11)6-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8,13H2/t10-,11-,12-/m0/s1

InChI Key

FMPSRPKYBHQTGS-SRVKXCTJSA-N

Isomeric SMILES

C1[C@@H](C[C@@H]([C@H]1CC2=CC=CC=C2)O)N

Canonical SMILES

C1C(CC(C1CC2=CC=CC=C2)O)N

Origin of Product

United States

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